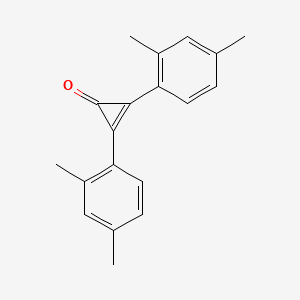
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one is an organic compound with a cyclopropene carbon framework and two 2,4-dimethylphenyl groups attached to the 2 and 3 positions of the cyclopropene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable cyclopropenone precursor under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the formation of the cyclopropene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to alterations in their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diphenylcyclopropenone: Similar in structure but lacks the dimethyl groups on the phenyl rings.
2,3-Diphenylcycloprop-2-en-1-one: Another related compound with phenyl groups instead of 2,4-dimethylphenyl groups.
Uniqueness
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one is unique due to the presence of the 2,4-dimethylphenyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
60598-10-9 |
|---|---|
分子式 |
C19H18O |
分子量 |
262.3 g/mol |
IUPAC名 |
2,3-bis(2,4-dimethylphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-11-5-7-15(13(3)9-11)17-18(19(17)20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChIキー |
YBTWMWYKWCZKJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=C(C2=O)C3=C(C=C(C=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
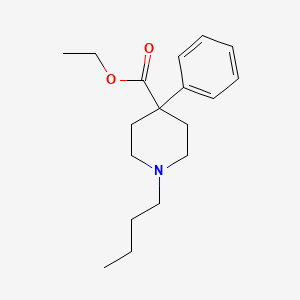

![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)

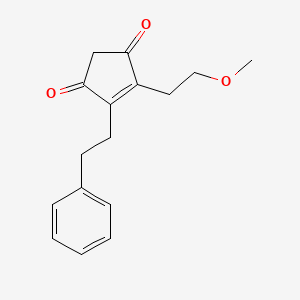
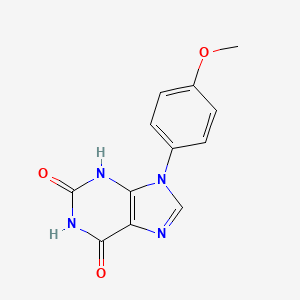
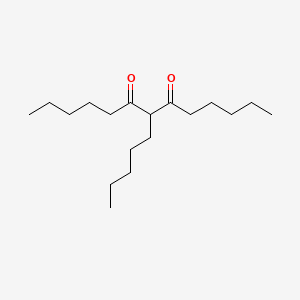
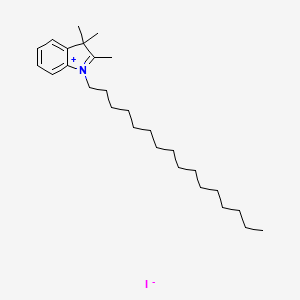
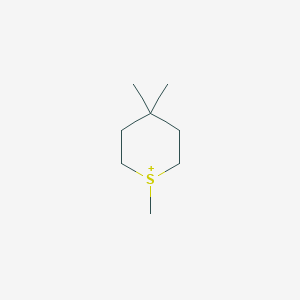
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
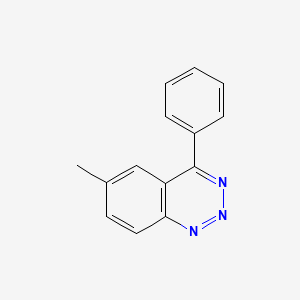
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
